REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].[Cl:5][C:6]1[C:7](I)=[C:8]([OH:13])[CH:9]=[C:10]([Cl:12])[CH:11]=1>N1C=CC=CC=1>[Cl:5][C:6]1[C:7]2[CH:3]=[C:2]([CH2:1][OH:4])[O:13][C:8]=2[CH:9]=[C:10]([Cl:12])[CH:11]=1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with EtOAc (15 ml)
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the filtrate was washed with 10% citric acid, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by FCC (SiO2; CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC2=C1C=C(O2)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |